molecular formula C10H13N5O3 B12663224 1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- CAS No. 104597-36-6

1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)-

Cat. No.: B12663224
CAS No.: 104597-36-6
M. Wt: 251.24 g/mol
InChI Key: BMSQVRTUINILTQ-RNFRBKRXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- typically involves multiple steps, starting with the preparation of the dioxane ring followed by the introduction of the purine base. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and dioxane-containing molecules. These compounds may share some structural features but differ in their specific functional groups and stereochemistry.

Uniqueness

1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- is unique due to its specific combination of a dioxane ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations.

Properties

CAS No.

104597-36-6

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

[(2R,6R)-6-(6-aminopurin-9-yl)-1,4-dioxan-2-yl]methanol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-4-12-9)15(5-14-8)7-3-17-2-6(1-16)18-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

BMSQVRTUINILTQ-RNFRBKRXSA-N

Isomeric SMILES

C1[C@H](O[C@H](CO1)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1C(OC(CO1)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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